

# An In-depth Technical Guide to **tert-Butyl 3,5-dinitrobenzoate**

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## Compound of Interest

Compound Name: *tert-Butyl 3,5-dinitrobenzoate*

Cat. No.: *B1266561*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **tert-Butyl 3,5-dinitrobenzoate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While **tert-Butyl 3,5-dinitrobenzoate** is recognized as a chemical intermediate, detailed experimental data for this specific compound is not extensively available in publicly accessible literature. This guide compiles the available information and presents representative data and protocols to facilitate its use in research and development.

## Chemical Structure and Properties

**Tert-Butyl 3,5-dinitrobenzoate** is an ester of 3,5-dinitrobenzoic acid and tert-butanol. The structure is characterized by a benzene ring substituted with two nitro groups at the meta positions and a tert-butyl ester group. The electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the aromatic ring and the ester linkage.

Molecular Formula:  $C_{11}H_{12}N_2O_6$

Molecular Weight: 268.22 g/mol

CAS Number: 5342-97-2

Chemical Structure:

Physical and Chemical Properties:

A summary of the available physical and chemical properties for **tert-Butyl 3,5-dinitrobenzoate** is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Property	Value	Source
Melting Point	142.5-143.5 °C	Experimental
Boiling Point	376.5±22.0 °C	Predicted
Density	1.337±0.06 g/cm <sup>3</sup>	Predicted
Appearance	White to off-white solid	-

## Spectroscopic Data (Representative)

Detailed spectroscopic data for **tert-Butyl 3,5-dinitrobenzoate** is not readily available. However, the expected spectral characteristics can be inferred from the known data of its precursor, 3,5-dinitrobenzoic acid, and the tert-butyl group. The following tables provide representative spectroscopic data for 3,5-dinitrobenzoic acid, which can serve as a reference for the characterization of the title compound.

Table 2: Representative <sup>1</sup>H NMR Data for 3,5-Dinitrobenzoic Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.25	t, J=2.2 Hz	1H	H-4
9.15	d, J=2.2 Hz	2H	H-2, H-6

Note: In the <sup>1</sup>H NMR spectrum of **tert-Butyl 3,5-dinitrobenzoate**, a singlet corresponding to the nine protons of the tert-butyl group would be expected, typically in the range of 1.5-1.6 ppm.

Table 3: Representative <sup>13</sup>C NMR Data for 3,5-Dinitrobenzoic Acid

Chemical Shift (ppm)	Assignment
162.5	C=O
148.7	C-3, C-5
134.5	C-1
129.9	C-2, C-6
122.1	C-4

Note: For **tert-Butyl 3,5-dinitrobenzoate**, additional signals for the quaternary carbon and the three methyl carbons of the tert-butyl group would be present.

Table 4: Representative IR Spectroscopy Data for 3,5-Dinitrobenzoic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-2500	Broad	O-H stretch (carboxylic acid)
1700	Strong	C=O stretch (carboxylic acid)
1540	Strong	Asymmetric NO <sub>2</sub> stretch
1345	Strong	Symmetric NO <sub>2</sub> stretch

Note: In the IR spectrum of **tert-Butyl 3,5-dinitrobenzoate**, the broad O-H stretch would be absent, and a characteristic C-O stretch for the ester would be observed.

## Experimental Protocols

### Synthesis of **tert-Butyl 3,5-dinitrobenzoate** (Representative Protocol)

While a specific, detailed protocol for the synthesis of **tert-Butyl 3,5-dinitrobenzoate** is not widely published, a general method for the esterification of 3,5-dinitrobenzoic acid with an alcohol can be adapted. The following is a representative protocol based on common esterification procedures.

## Materials:

- 3,5-Dinitrobenzoic acid
- tert-Butanol
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous

## Procedure:

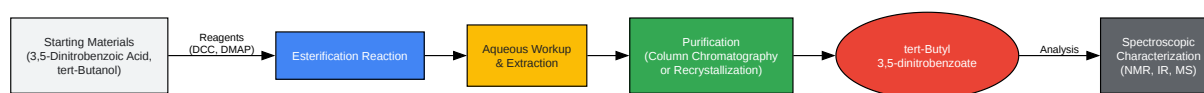
- In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.
- Add tert-butanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure **tert-Butyl 3,5-dinitrobenzoate**.

## Visualizations

### Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

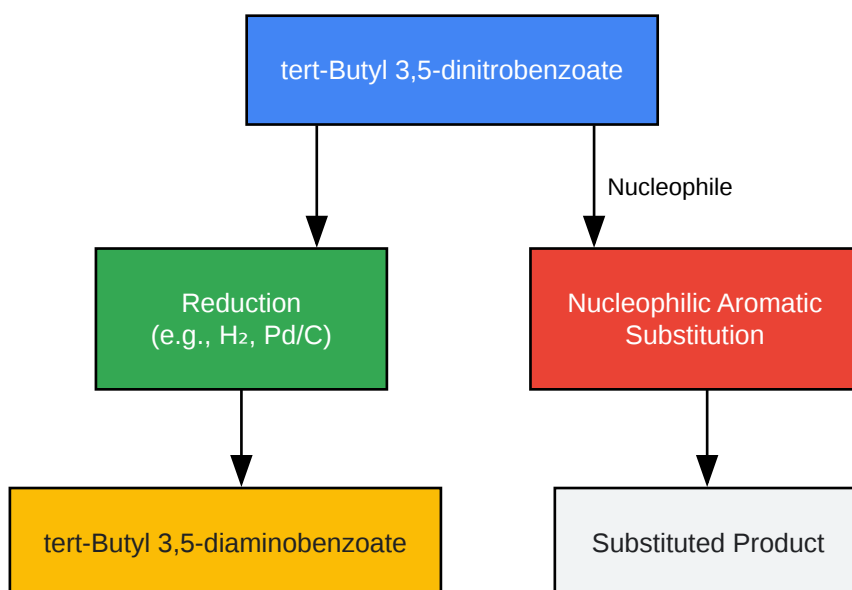


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Caption: General workflow for the synthesis and characterization of **tert-Butyl 3,5-dinitrobenzoate**.

## Reactivity of the Nitro Groups

The nitro groups on the aromatic ring are known to be reactive towards nucleophilic aromatic substitution and can be reduced to amino groups, opening pathways to a variety of other derivatives.<sup>[1]</sup> This reactivity is a key aspect of its utility as a chemical intermediate.



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## References

- 1. tert-Butyl 3,5-dinitrobenzoate | CAS#:5342-97-2 | Chemsrce [chemsrc.com]
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